![molecular formula C18H15Cl3N2S2 B2878208 5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole CAS No. 318248-72-5](/img/structure/B2878208.png)

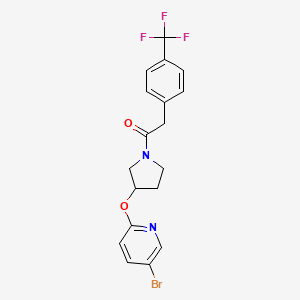

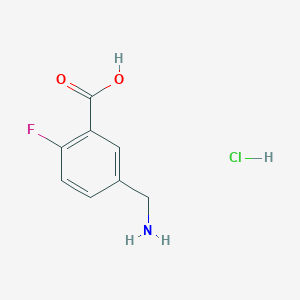

5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic small molecule . It is available for pharmaceutical testing . The molecular formula is C18H15Cl3N2S2.

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring substituted with various functional groups including chloro, methyl, and phenylsulfanyl groups .Scientific Research Applications

Synthesis and Molecular Structure

Researchers have developed various synthetic methodologies to create pyrazole derivatives, which are valuable in medicinal chemistry and materials science. For instance, the synthesis of pharmaceutically important heteroaromatic compounds from methyl phenyl sulfone showcases the utility of pyrazole structures in drug development (Yokoyama, Tsuji, & Imamoto, 1984). Similarly, the docking studies and X-ray crystallography of tetrazole derivatives provide insights into their molecular interactions and structural properties, contributing to the understanding of their biological activities (Al-Hourani et al., 2015).

Catalytic and Synthetic Applications

The use of sulfuric acid derivatives as recyclable catalysts for the synthesis of bis(pyrazolones) highlights the role of pyrazole derivatives in catalysis and green chemistry. These findings demonstrate how pyrazole derivatives can be employed as efficient catalysts in organic synthesis, promoting sustainability and cost-effectiveness in chemical processes (Tayebi et al., 2011).

Biological Activities

The investigation into the synthesis and biological activities of pyrazolyl aryl methanones derivatives reveals their potential as herbicidal and insecticidal agents. This research indicates the broad applicability of pyrazole derivatives in agriculture, offering new avenues for pest control strategies (Wang et al., 2015).

Material Science and Corrosion Inhibition

Pyrazole derivatives also find applications in material science, such as the development of acid dyes for leather applications. The synthesis and characterization of metal complexes with pyrazolone-based dyes demonstrate their utility in improving the quality and durability of leather products (Hussain et al., 2016). Additionally, pyrazole derivatives serve as effective corrosion inhibitors for metals, illustrating their significance in industrial applications and the preservation of infrastructure (Yadav et al., 2016).

properties

IUPAC Name |

5-chloro-4-[(2,6-dichlorophenyl)sulfanylmethyl]-1-methyl-3-(phenylsulfanylmethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl3N2S2/c1-23-18(21)13(10-25-17-14(19)8-5-9-15(17)20)16(22-23)11-24-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCLVFLYUUJELI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)CSC2=CC=CC=C2)CSC3=C(C=CC=C3Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl3N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[1-(2-Chloroacetyl)-3,6-dihydro-2H-pyridin-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2878125.png)

![6-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B2878132.png)

![4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2878138.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2878146.png)

![Tert-butyl 4-(((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2878147.png)

![8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2878148.png)